
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane is a chemical compound with the molecular formula C14H28O4. It is characterized by its unique structure, which includes multiple methyl groups and a butyl group attached to a tetroxonane ring.
Preparation Methods
The synthesis of 3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane typically involves the reaction of specific precursors under controlled conditions. One common method involves the esterification of appropriate alcohols and acids in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity . Industrial production methods may involve large-scale esterification processes with continuous monitoring and quality control to ensure consistency and efficiency .
Chemical Reactions Analysis
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like sulfuric acid. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular processes .
Comparison with Similar Compounds
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane can be compared with similar compounds such as:
3,3,6,9,9-Pentamethyl-2,10-diazabicyclo[4.4.0]dec-1-ene: This compound has a similar structure but includes nitrogen atoms in its ring system.
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Butyl(3,5-di-tert-butyl-4-hydroxybenzyl)propanedioate: This compound has a similar butyl and pentamethyl substitution pattern.
The uniqueness of this compound lies in its specific arrangement of functional groups and its tetroxonane ring, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
62331-25-3 |
|---|---|
Molecular Formula |
C14H28O4 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
3-butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonane |
InChI |
InChI=1S/C14H28O4/c1-7-8-9-14(6)17-15-12(2,3)10-11-13(4,5)16-18-14/h7-11H2,1-6H3 |
InChI Key |
FZWQMEIJVHBNED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OOC(CCC(OO1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




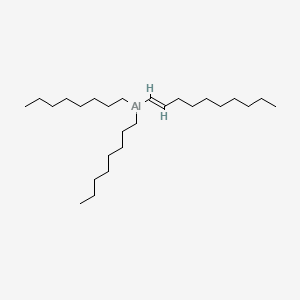
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)
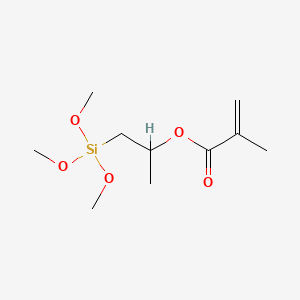
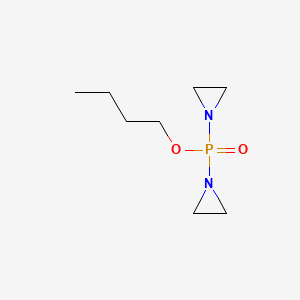
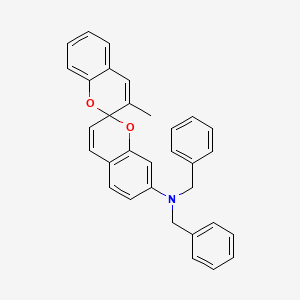

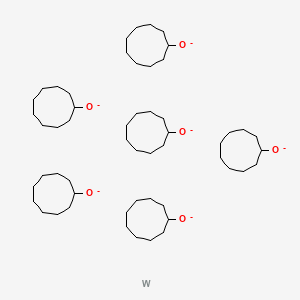
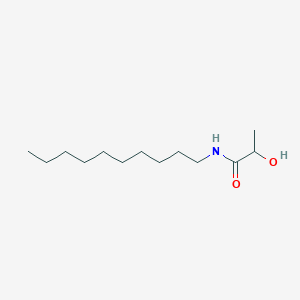
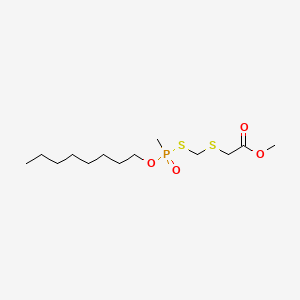
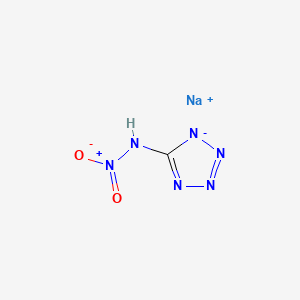
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
